L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine
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Overview
Description
L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine is a peptide composed of five amino acids: methionine, tyrosine, serine, methionine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to target molecules with high specificity, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-methionyl-L-α-aspartylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine: Another peptide with a similar sequence but different amino acid composition.
L-Methionyl-L-threonyl-L-glutamine: A shorter peptide with different functional properties.
Uniqueness
L-Methionyl-L-tyrosyl-L-seryl-L-methionyl-L-valine is unique due to its specific sequence and the presence of two methionine residues, which can undergo oxidation and reduction reactions. This makes it a valuable tool for studying redox biology and peptide chemistry.
Properties
CAS No. |
920010-34-0 |
---|---|
Molecular Formula |
C27H43N5O8S2 |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C27H43N5O8S2/c1-15(2)22(27(39)40)32-24(36)19(10-12-42-4)29-26(38)21(14-33)31-25(37)20(13-16-5-7-17(34)8-6-16)30-23(35)18(28)9-11-41-3/h5-8,15,18-22,33-34H,9-14,28H2,1-4H3,(H,29,38)(H,30,35)(H,31,37)(H,32,36)(H,39,40)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
LUQWDTJGPBMCBG-YFNVTMOMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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